5-Bromo-N-(1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(trifluoromethyl)thiazol-2-amine

Description

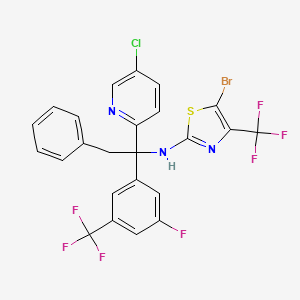

This compound is a highly substituted thiazol-2-amine derivative featuring:

- Thiazole core: A 5-bromo and 4-(trifluoromethyl)-substituted thiazole ring.

- Complex ethylamine side chain: A branched ethyl group with three aromatic substituents:

- 5-Chloropyridin-2-yl (chlorine at position 5 of pyridine).

- 3-Fluoro-5-(trifluoromethyl)phenyl (fluorine at position 3 and trifluoromethyl at position 5 of benzene).

- Phenyl group (unsubstituted).

The combination of halogens (Br, Cl, F) and trifluoromethyl groups suggests strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in biological targets. Such structural complexity is common in agrochemicals and pharmaceuticals to optimize target affinity and metabolic stability .

Properties

IUPAC Name |

5-bromo-N-[1-(5-chloropyridin-2-yl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-phenylethyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14BrClF7N3S/c25-20-19(24(31,32)33)35-21(37-20)36-22(11-13-4-2-1-3-5-13,18-7-6-16(26)12-34-18)14-8-15(23(28,29)30)10-17(27)9-14/h1-10,12H,11H2,(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBZVJIKMDSBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=C(C=C2)Cl)(C3=CC(=CC(=C3)F)C(F)(F)F)NC4=NC(=C(S4)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14BrClF7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-Bromo-N-(1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(trifluoromethyl)thiazol-2-amine (CAS Number: 939038-64-9) is a complex organic molecule characterized by its unique structural features, including bromine, chlorine, and trifluoromethyl groups. This article reviews the biological activity of this compound, focusing on its pharmacological potential based on existing research.

Molecular Structure

- Molecular Formula : C24H14BrClF7N3S

- Molecular Weight : 624.80 g/mol

- Purity : ≥ 98%

Structural Features

The compound contains a thiazole ring, which is known for its diverse biological activities, and several halogen substituents that may enhance its pharmacological properties.

Antimicrobial Activity

Research has shown that thiazole derivatives often exhibit significant antimicrobial properties. In a study focusing on various thiazole compounds, derivatives similar to our target compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific activity of 5-Bromo-N-(1-(5-chloropyridin-2-yl)-...) against these strains has not been explicitly reported, but the presence of halogen substituents typically correlates with increased antimicrobial efficacy.

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, certain derivatives showed IC50 values in the low micromolar range against COX-2, suggesting that our compound may possess similar anti-inflammatory capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole compounds indicates that electron-withdrawing groups (like trifluoromethyl) can enhance biological activity. Studies have shown that modifications at specific positions on the thiazole ring significantly affect the inhibitory potency against COX enzymes . This suggests that our compound's unique structure could be optimized for enhanced therapeutic effects.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to target proteins. These studies suggest that the presence of halogen atoms enhances binding interactions with active sites of enzymes involved in inflammatory pathways . Such computational analyses provide insights into the potential efficacy of our compound before experimental validation.

Summary of Findings

Comparison with Similar Compounds

Structural Analogues of Thiazol-2-Amine Derivatives

Compound A : 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS 136411-21-7)

- Structure : Simplified thiazole core with Br and CF3 groups at positions 5 and 3.

- Key Differences : Lacks the ethylamine side chain, reducing steric bulk and molecular weight (MW ≈ 271 g/mol vs. ~600 g/mol for the target compound).

- Implications : Lower lipophilicity (logP) and improved solubility, but reduced target specificity due to absence of aromatic side chains .

Compound B : 5-Iodo-4-(trifluoromethyl)thiazol-2-amine (CAS 682342-65-0)

- Structure : Similar to Compound A, but Br replaced with iodine.

- Key Differences : Larger atomic radius of iodine increases polarizability but may hinder binding in sterically restricted pockets.

- Implications: Potentially stronger halogen bonding but reduced metabolic stability compared to bromine .

Compound C : 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine ()

- Structure : Bromo-thiazole linked to a pyridin-2-amine via a dimethylphenyl group.

- Key Differences : Pyridine replaces the ethylamine side chain, introducing a basic nitrogen.

- Implications : Enhanced solubility due to pyridine’s polarity, but reduced hydrophobicity for membrane penetration .

Compound D : 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)

- Structure : Thiazole with a benzyl substituent (Cl and F at positions 4 and 2 of benzene).

- Key Differences : Simpler benzyl group vs. the target’s multi-aromatic ethylamine.

- Implications : Lower molecular weight (~256 g/mol) improves bioavailability but sacrifices steric complementarity to complex targets .

Functional and Pharmacological Comparisons

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight | ~600 g/mol | 271 g/mol | 318 g/mol | ~350 g/mol | 256 g/mol |

| logP (Predicted) | High (>4) | Moderate (~2.5) | Moderate (~2.8) | Moderate (~3) | Low (~2) |

| Halogen Substituents | Br, Cl, F | Br | I | Br | Cl, F |

| Key Pharmacophores | Multi-aromatic side chain | None | None | Pyridine | Benzyl |

| Target Affinity | High (multi-site binding) | Moderate | Moderate | Moderate | Low |

| Metabolic Stability | High (CF3 groups) | Moderate | Low (I) | Moderate | Moderate |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of coupling agents and reaction conditions. For example, thiazole derivatives with bromo/trifluoromethyl groups (as in the target compound) often employ nucleophilic substitution or Suzuki-Miyaura cross-coupling. Evidence from similar compounds suggests using pyridine as a solvent and controlled stoichiometry of reagents to minimize side reactions (e.g., over-alkylation) . Additionally, purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity. Reaction progress should be monitored using TLC or LC-MS to identify intermediates and optimize reaction times .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions, particularly distinguishing aromatic protons in the chloropyridine and fluorophenyl groups. For example, splitting patterns in aromatic regions (δ 6.5–8.5 ppm) help identify coupling between adjacent protons .

- IR Spectroscopy : Validates functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, critical for verifying bromine/chlorine presence .

Q. How can tautomeric or conformational equilibria be resolved during structural analysis?

- Methodological Answer : Tautomerism in thiazole derivatives can complicate NMR interpretation. Use variable-temperature (VT) NMR to observe dynamic equilibria: lowering the temperature slows exchange rates, resolving split signals (e.g., amine/imide protons) . X-ray crystallography provides definitive confirmation of solid-state structures, as seen in related thiazole-amines .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify substituents (e.g., replacing bromine with methyl or trifluoromethyl groups) to assess electronic/steric effects on bioactivity. Evidence from pyridine-thiazole hybrids shows that electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Compare docking scores with experimental IC₅₀ values to validate computational models .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. For example:

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude confounding effects from byproducts.

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in activity vs. structural motifs .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer :

- LogP Calculation : Use SwissADME to estimate lipophilicity, critical for assessing blood-brain barrier penetration. The compound’s trifluoromethyl and bromine groups likely increase LogP, reducing aqueous solubility .

- pKa Prediction : Tools like MarvinSketch predict ionization states; the pyridine nitrogen (pKa ~2.5) and thiazole amine (pKa ~5.5) influence solubility and reactivity .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using HRMS .

- Light/Temperature Sensitivity : Store samples under UV light or elevated temperatures (40–60°C) to assess photodegradation and thermal stability .

Q. What synthetic routes minimize hazardous byproducts during scale-up?

- Methodological Answer : Replace POCl₃ (corrosive) with safer coupling agents like EDC/HOBt for amide bond formation . For halogenation steps, use flow chemistry to control exothermic reactions and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.